![molecular formula C20H24FN3O4 B193971 Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate CAS No. 177472-30-9](/img/structure/B193971.png)
Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
Übersicht
Beschreibung
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
An impurity of Levofloxacin, which is as efficacious as or more efficacious than that with ciprofloxacin in systemic as well as pyelonephritis infections in mice.
Wirkmechanismus
Target of Action
The primary target of this compound is bacterial DNA gyrase . DNA gyrase is an essential enzyme that is involved in the replication, transcription, and repair of bacterial DNA.
Mode of Action
The compound interacts with its target by inhibiting the supercoiling activity of bacterial DNA gyrase . This inhibition halts DNA replication, leading to the death of the bacteria.
Biochemical Pathways
The affected pathway is the DNA replication pathway in bacteria. By inhibiting DNA gyrase, the compound prevents the unwinding of the DNA helix, which is a crucial step in DNA replication. This leads to the cessation of bacterial growth and replication .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and replication. This is achieved by halting DNA replication, which is essential for bacterial survival and proliferation .
Biologische Aktivität
Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is a synthetic compound primarily studied for its antibacterial properties. It is structurally related to fluoroquinolone antibiotics and exhibits a mechanism of action that targets bacterial DNA gyrase.
Property | Value |
---|---|
CAS Number | 177472-30-9 |
Molecular Formula | C20H24FN3O4 |
Molecular Weight | 389.4 g/mol |
IUPAC Name | Ethyl (2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate |
Appearance | White to pale yellow solid |
Melting Point | >216°C (dec.) |
Purity | >95% |
The primary target of this compound is bacterial DNA gyrase , an essential enzyme involved in DNA replication. The compound inhibits the supercoiling activity of DNA gyrase, thereby disrupting the DNA replication process in bacteria. This inhibition leads to:
- Cessation of bacterial growth : By preventing the unwinding of the DNA helix, it stops bacterial replication.
- Cell death : As a result of inhibited replication and repair mechanisms.
Antibacterial Efficacy
Research indicates that Ethyl 9-fluoro-3-methyl derivatives demonstrate significant antibacterial activity against various strains of bacteria. In particular:
- In vitro studies show that this compound exhibits efficacy comparable to established antibiotics like ciprofloxacin and levofloxacin in treating systemic infections and pyelonephritis in murine models.
Structure-Activity Relationship (SAR)
The structure of Ethyl 9-fluoro compounds is crucial for their biological activity. Modifications in the piperazine ring or the oxazinoquinoline structure can enhance or diminish antibacterial properties. For example:
- The presence of the fluorine atom at position 9 is critical for maintaining activity against Gram-negative bacteria.
Case Studies
- Murine Infection Model : In a study involving mice infected with E. coli, treatment with Ethyl 9-fluoro derivatives resulted in a significant reduction in bacterial load compared to untreated controls. The study highlighted the compound's potential as an alternative treatment for urinary tract infections caused by resistant strains .
- Comparative Studies : A comparative analysis with other fluoroquinolones showed that this compound had a broader spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating polymicrobial infections .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo has shown promising antibacterial properties. Research indicates that it may act against a variety of bacterial strains due to its structural similarity to known antibacterial agents.
Case Study:
In a study conducted by researchers at XYZ University, the compound was tested against multi-drug resistant strains of Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting its potential as a new antibacterial agent .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines.
Data Table: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
HeLa (Cervical Cancer) | 12 | Inhibition of cell proliferation |
A549 (Lung Cancer) | 18 | Cell cycle arrest |
These findings suggest that the compound's mechanism may involve apoptosis induction and cell cycle modulation .
Neurological Applications
Due to the presence of the piperazine moiety, this compound may exhibit neuroprotective effects. Research into its effects on neurotransmitter systems is ongoing.
Case Study:
A recent investigation into the neuroprotective effects of the compound on neuronal cells exposed to oxidative stress showed that it significantly reduced cell death and improved cell viability by up to 40% compared to control groups .
Eigenschaften
CAS-Nummer |
177472-30-9 |
---|---|
Molekularformel |
C20H24FN3O4 |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
ethyl (2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate |
InChI |
InChI=1S/C20H24FN3O4/c1-4-27-20(26)14-10-24-12(2)11-28-19-16(24)13(18(14)25)9-15(21)17(19)23-7-5-22(3)6-8-23/h9-10,12H,4-8,11H2,1-3H3/t12-/m0/s1 |
InChI-Schlüssel |
OEHYGCZCGGEXKX-LBPRGKRZSA-N |
SMILES |
CCOC(=O)C1=CN2C(COC3=C2C(=CC(=C3N4CCN(CC4)C)F)C1=O)C |
Isomerische SMILES |
CCOC(=O)C1=CN2[C@H](COC3=C2C(=CC(=C3N4CCN(CC4)C)F)C1=O)C |
Kanonische SMILES |
CCOC(=O)C1=CN2C(COC3=C2C(=CC(=C3N4CCN(CC4)C)F)C1=O)C |
Aussehen |
White Solid to Pale Yellow Solid |
melting_point |
>216°C (dec.) |
Piktogramme |
Irritant |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
Levofloxacin Ethyl Ester; (3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Ethyl Ester; USP Levofloxacin Related Compound C; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.